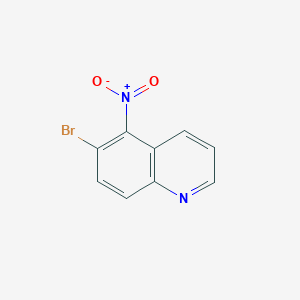

6-Bromo-5-nitroquinoline

Overview

Description

6-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .

Synthesis Analysis

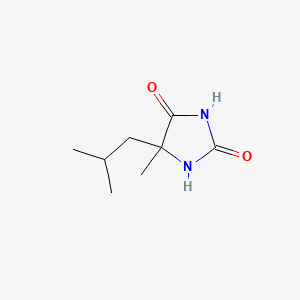

The synthesis of 6-Bromo-5-nitroquinoline involves the dissolution of the compound in acetic acid (CH3COOH). Iron powder is then added and the reaction is heated to approximately 75°C for 150 minutes .Molecular Structure Analysis

The InChI code for 6-Bromo-5-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H . The structure of 6-bromo-5-nitroquinoline-1-oxide, C9H5BrN2O3, was determined by X-ray analysis .Chemical Reactions Analysis

The chemical properties of 6-Bromo-5-nitroquinoline were investigated theoretically . The nitration of bromoquinolines has been developed as a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .Physical And Chemical Properties Analysis

6-Bromo-5-nitroquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 340.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 144.8±3.0 cm3 .Scientific Research Applications

Anticancer Activity

6-Bromo-5-nitroquinoline: has been synthesized and evaluated for its potential anticancer activity. Studies have shown that derivatives of quinoline, including those with bromo and nitro groups, exhibit activity against various cancer cell lines such as lung (A549), cervical (HeLa), colon (HT29), liver (Hep3B), and breast (MCF7) cancer cell lines . The compound’s efficacy is typically assessed using MTT cell proliferation assays, comparing its performance against standard drugs like 5‐fluorouracil and cisplatin.

Antioxidant Properties

Quinoline derivatives are known for their antioxidant properties. The presence of the nitro group in 6-Bromo-5-nitroquinoline may contribute to its ability to act as a free radical scavenger, thereby protecting cells from oxidative stress. This property is crucial in the prevention of diseases caused by oxidative damage, including neurodegenerative disorders .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline compounds is well-documented. 6-Bromo-5-nitroquinoline could be utilized in the development of new anti-inflammatory agents. Its mechanism of action may involve the inhibition of inflammatory cytokines or the modulation of key inflammatory pathways in the body .

Antimicrobial and Antituberculosis Effects

Quinoline derivatives have shown significant antimicrobial and antituberculosis activities. 6-Bromo-5-nitroquinoline could serve as a lead compound in the synthesis of new drugs aimed at combating bacterial infections, particularly those caused by drug-resistant strains. Its nitro group can be crucial for the antimycobacterial activity, which is essential in the fight against tuberculosis .

Antimalarial Applications

The structural motif of quinoline is a core component of several antimalarial drugs. 6-Bromo-5-nitroquinoline may have potential applications in the synthesis of novel antimalarial agents, especially in the context of increasing resistance to current therapies. Research into its efficacy against plasmodium species would be a valuable contribution to this field .

Anti-SARS-CoV-2 Potential

Given the ongoing research into treatments for COVID-19, quinoline derivatives, including 6-Bromo-5-nitroquinoline , are being explored for their anti-SARS-CoV-2 properties. The compound could be part of a library of molecules screened for activity against the virus, contributing to the global effort to find effective treatments .

Safety and Hazards

Mechanism of Action

Target of Action

6-Bromo-5-nitroquinoline is a derivative of quinoline, a key skeletal component of many important natural products and pharmacologically-active compounds Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, depending on their specific functional groups .

Mode of Action

The mode of action of 6-Bromo-5-nitroquinoline involves its transformation into useful cyclic amines via a nucleophilic substitution (SNAr) reaction . This process is facilitated by the nitro group, which activates adjacent bromo groups for nucleophilic substitution .

Biochemical Pathways

The transformation of brominated nitroquinoline derivatives into cyclic amines suggests that it may influence pathways involving these amines .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

The result of the action of 6-Bromo-5-nitroquinoline is the production of useful cyclic amines via a nucleophilic substitution reaction . These amines can have various applications in medicinal chemistry and other fields .

Action Environment

The action of 6-Bromo-5-nitroquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by the recommendation to store the compound in a dry environment at room temperature .

properties

IUPAC Name |

6-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMTVQQECNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299726 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-nitroquinoline | |

CAS RN |

98203-04-4 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

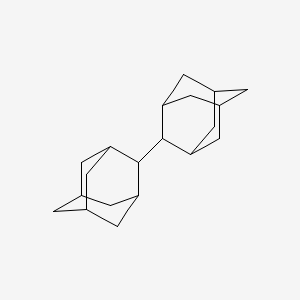

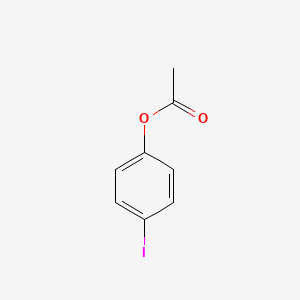

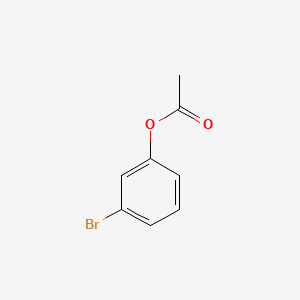

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?

A1: 6-Bromo-5-nitroquinoline is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.

Q2: What do we know about the anticancer activity of 6-Bromo-5-nitroquinoline?

A2: Research indicates that 6-Bromo-5-nitroquinoline demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, 6-Bromo-5-nitroquinoline was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.

Q3: How was the structure of 6-Bromo-5-nitroquinoline confirmed?

A3: The structure of 6-Bromo-5-nitroquinoline was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of 6-Bromo-5-nitroquinoline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)